
N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a hydroxyacetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide typically involves multiple steps. One common method includes the N-acylation of an amine compound with an activated ester of a suitable carboxylic acid or a carboxylic anhydride. The reaction conditions often involve the use of acylation agents such as acyl chloride or acyl bromide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of selective estrogen receptor modulators
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, as a selective estrogen receptor modulator, it can interact with estrogen receptors, altering their conformation and affecting gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methoxy-4-pyridinamine: Shares the brominated pyridine ring but lacks the hydroxyacetamide group .
(2-Bromo-6-methoxypyridin-4-yl)methanamine: Similar structure but with a methanamine group instead of the hydroxyacetamide .
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide is unique due to its combination of a brominated pyridine ring and a hydroxyacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H25BrN2O3 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide |
InChI |
InChI=1S/C18H25BrN2O3/c1-24-16-11-14(10-15(19)21-16)20-17(22)18(23,12-6-2-3-7-12)13-8-4-5-9-13/h10-13,23H,2-9H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
OIKBVJYVRQNZKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC(=C1)NC(=O)C(C2CCCC2)(C3CCCC3)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


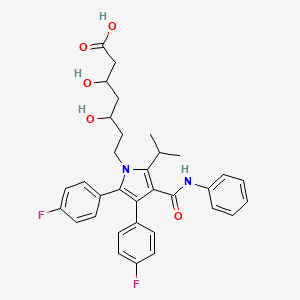
![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)
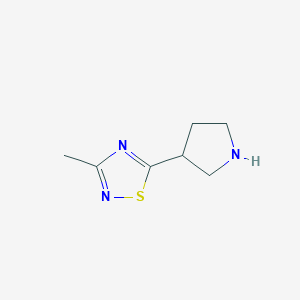

![4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B13894998.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13895001.png)
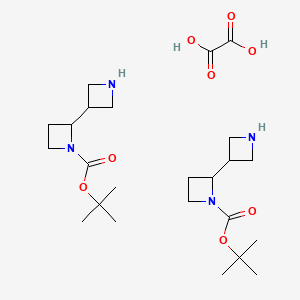
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
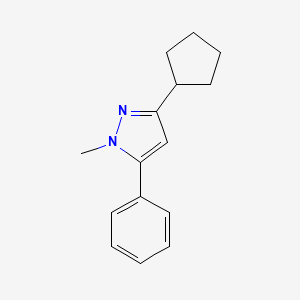

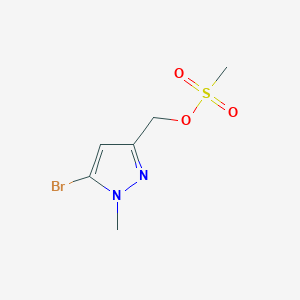
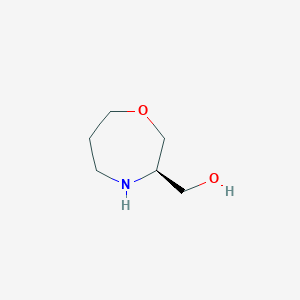
![4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13895039.png)
![Methyl 3-[bis(2-methylpropyl)amino]-2,2-dimethylpropanoate](/img/structure/B13895040.png)
